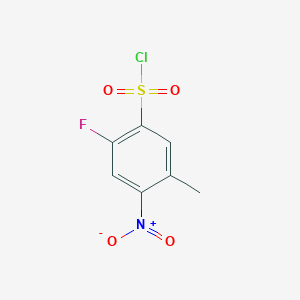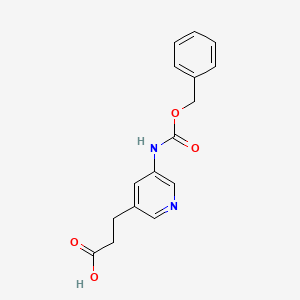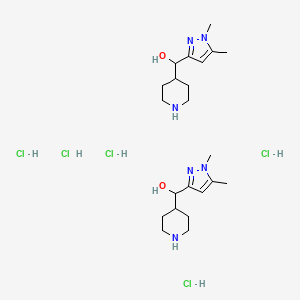
bis((1,5-dimetil-1H-pirazol-3-il)(piperidin-4-il)metanol) pentaclorhidrato
Descripción general
Descripción
Bis((1,5-dimethyl-1H-pyrazol-3-yl)(piperidin-4-yl)methanol) pentahydrochloride: is a chemical compound with the molecular formula C22H38Cl5N6O2. It is known for its unique structure, which includes two pyrazole rings and a piperidine ring. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Aplicaciones Científicas De Investigación
Bis((1,5-dimethyl-1H-pyrazol-3-yl)(piperidin-4-yl)methanol) pentahydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the synthesis of advanced materials and chemical intermediates.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis((1,5-dimethyl-1H-pyrazol-3-yl)(piperidin-4-yl)methanol) pentahydrochloride typically involves the condensation of 1,5-dimethyl-1H-pyrazole with piperidine derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to maintain the desired chemical properties and to minimize impurities .
Análisis De Reacciones Químicas
Types of Reactions
Bis((1,5-dimethyl-1H-pyrazol-3-yl)(piperidin-4-yl)methanol) pentahydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Mecanismo De Acción
The mechanism of action of bis((1,5-dimethyl-1H-pyrazol-3-yl)(piperidin-4-yl)methanol) pentahydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it has been shown to interact with catalytic residues in enzyme active sites, influencing their function .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
Bis(3,5-dimethyl-1H-pyrazol-1-yl)methane: Known for its coordination chemistry applications.
1-Boc-pyrazole-4-boronic acid pinacol ester: Used in Suzuki coupling reactions.
Indole derivatives: Explored for their biological potential, including anti-inflammatory and analgesic activities.
Uniqueness
Bis((1,5-dimethyl-1H-pyrazol-3-yl)(piperidin-4-yl)methanol) pentahydrochloride is unique due to its specific combination of pyrazole and piperidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
IUPAC Name |
(1,5-dimethylpyrazol-3-yl)-piperidin-4-ylmethanol;pentahydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H19N3O.5ClH/c2*1-8-7-10(13-14(8)2)11(15)9-3-5-12-6-4-9;;;;;/h2*7,9,11-12,15H,3-6H2,1-2H3;5*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXPNELWJHGHTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(C2CCNCC2)O.CC1=CC(=NN1C)C(C2CCNCC2)O.Cl.Cl.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H43Cl5N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


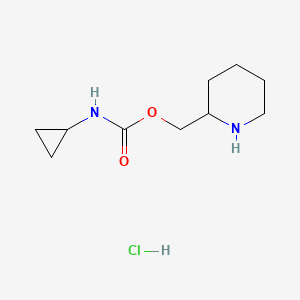
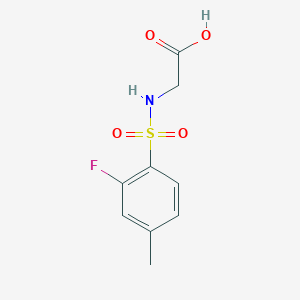

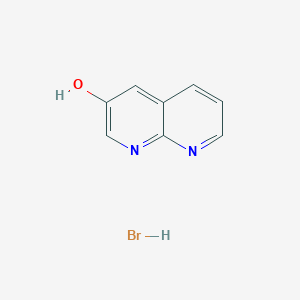
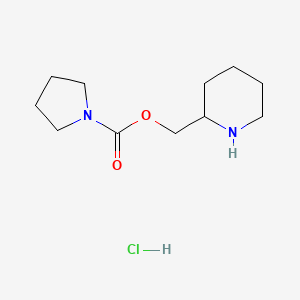
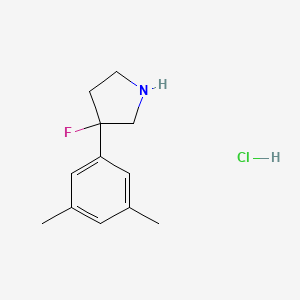
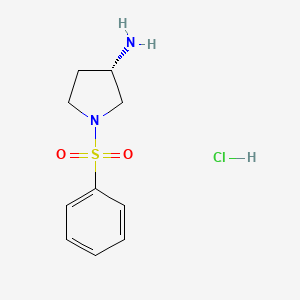
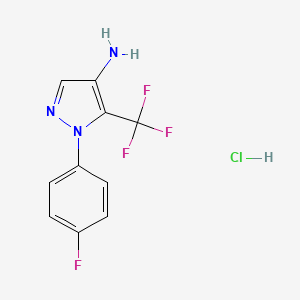
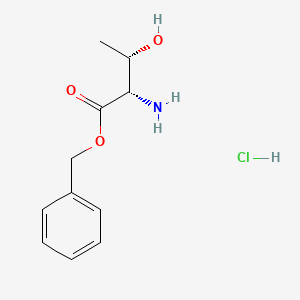
![{2-fluoro-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine hydrochloride](/img/structure/B1448745.png)
